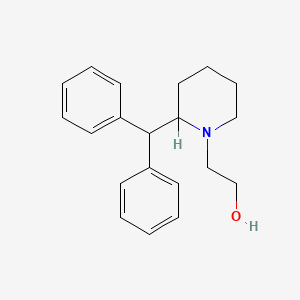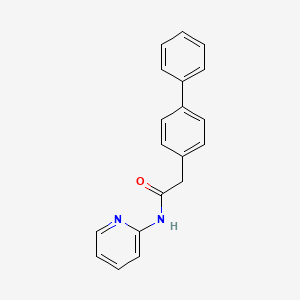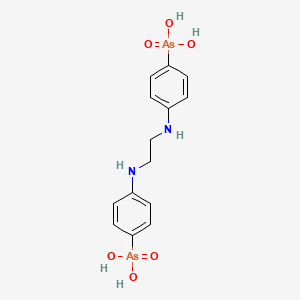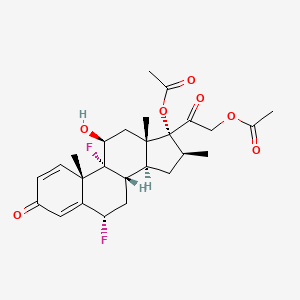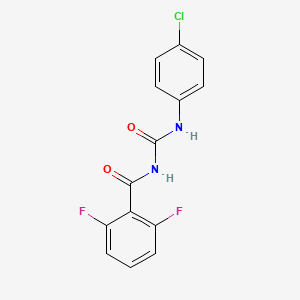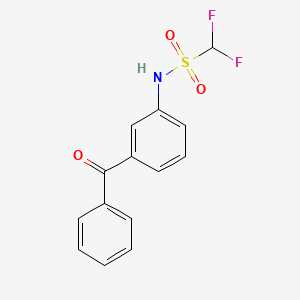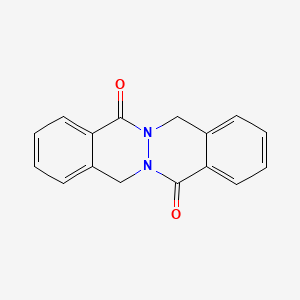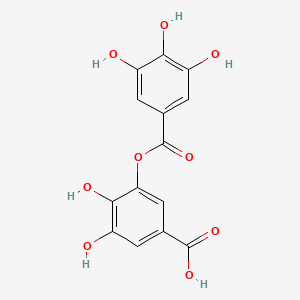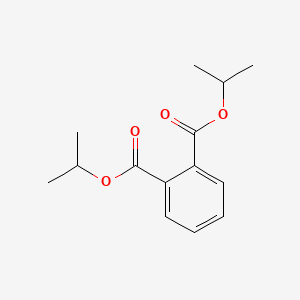
Diisopropyl phthalate
Übersicht
Beschreibung
Diisopropyl phthalate is a chemical compound with the molecular formula C14H18O4. It is an ester of phthalic acid and isopropanol. This compound is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a colorless, oily liquid that is relatively stable and has a low volatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diisopropyl phthalate is synthesized through the esterification of phthalic anhydride with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
Phthalic anhydride+2Isopropanol→Diisopropyl phthalate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. The reactants, phthalic anhydride and isopropanol, are fed into a reactor where they are heated in the presence of an acid catalyst. The reaction mixture is then distilled to separate the this compound from the by-products, such as water and unreacted isopropanol. The final product is purified through further distillation or other purification techniques to achieve the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions: Diisopropyl phthalate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and isopropanol.
Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different phthalate esters.
Oxidation: Under strong oxidative conditions, this compound can be oxidized to form phthalic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Hydrolysis: Phthalic acid and isopropanol.
Transesterification: Different phthalate esters and isopropanol.
Oxidation: Phthalic acid.
Wissenschaftliche Forschungsanwendungen
Diisopropyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible plastics and as a solvent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and durability of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC products, coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of diisopropyl phthalate primarily involves its role as a plasticizer. By integrating into the polymer matrix, it reduces the intermolecular forces between polymer chains, increasing their flexibility and reducing brittleness. In biological systems, this compound can interact with nuclear receptors, such as peroxisome proliferator-activated receptors, potentially leading to endocrine-disrupting effects.
Vergleich Mit ähnlichen Verbindungen
Diisopropyl phthalate is part of a larger family of phthalate esters, which includes compounds such as diethyl phthalate, dibutyl phthalate, and diisononyl phthalate. Compared to these similar compounds, this compound has unique properties that make it suitable for specific applications:
Diethyl Phthalate: Lower molecular weight and used in personal care products.
Dibutyl Phthalate: Used in nail polish and other cosmetics.
Diisononyl Phthalate: Higher molecular weight and used in more durable plastic products.
This compound’s balance of molecular weight and flexibility makes it particularly useful in applications requiring moderate flexibility and durability.
Eigenschaften
IUPAC Name |
dipropan-2-yl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9(2)17-13(15)11-7-5-6-8-12(11)14(16)18-10(3)4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDBCIAVABMJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040731 | |
| Record name | Diisopropyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-45-8 | |
| Record name | Diisopropyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIISOPROPYL PHTHALATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(1-methylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisopropyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI-I-PROPYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFC138Q4PX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of Diisopropyl phthalate?
A1: this compound is primarily used as a plasticizer in various industries. [] It is commonly found in plastic food packaging materials such as polyvinyl chloride, polyvinylidene chloride, polystyrene, and polycarbonate. [] It is also employed as a stationary liquid in gas chromatography. []
Q2: How can this compound be detected and quantified?
A2: Several analytical techniques are employed for the detection and quantification of this compound. Gas chromatography coupled with a flame ionization detector (GC-FID) is commonly used, especially for analyzing its presence in food packaging materials. [] Other methods include gas chromatography coupled with mass spectrometry (GC-MS) for analyzing fish tissue samples [] and atmospheric pressure chemical ionization coupled with ion mobility spectrometry-mass spectrometry (APCI-IMS-MS) for detecting this compound vapors in air. []
Q3: Can this compound be found in the environment? What are the potential sources?
A3: Yes, this compound has been detected in environmental samples, including house dust. [] Its presence is attributed to its widespread use as a plasticizer, leading to its release into the environment through manufacturing, usage, and disposal of products containing it. [] Interestingly, this compound is also found as an impurity in the production of other phthalate diesters and can arise from the degradation of these compounds. []
Q4: Are there any known toxicological concerns associated with this compound exposure?
A4: Research suggests that this compound may possess estrogenic activity. [, ] Studies using gene expression profiling in MCF-7 cells showed that this compound, along with other phthalates like butylbenzyl phthalate, dibutyl phthalate, and diethyl phthalate, elicited changes in gene expression profiles. [, ] While the exact mechanisms and potential risks are still under investigation, these findings highlight the need for further research into the potential long-term health effects of this compound exposure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


